molecular formula C10H9ClO2 B1356189 Chroman-8-carbonyl chloride CAS No. 1034566-09-0

Chroman-8-carbonyl chloride

Cat. No. B1356189
M. Wt: 196.63 g/mol
InChI Key: TTYLUAYKWAEQDM-UHFFFAOYSA-N
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Description

Chroman-8-carbonyl chloride, also known as 3,4-dihydro-2h-1-benzopyran-8-carbonyl chloride or chromane-8-carbonyl chloride, is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

Stereoselective synthesis of chromane derivatives has been achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . A convergent three-step method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .


Molecular Structure Analysis

The molecular formula of Chroman-8-carbonyl chloride is C10H9ClO2. The molecular weight is 196.63 g/mol.


Chemical Reactions Analysis

Chroman derivatives have been synthesized via a domino reaction catalyzed by modularly designed organocatalysts . Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction has also been reported .

Scientific Research Applications

Synthesis of Carbonyl-Bis(chromones)

Chroman-8-carbonyl chloride has been utilized in the synthesis of novel symmetrical or non-symmetrical 3,3'-carbonyl-bis(chromones). These compounds, created through the reaction of chromone-3-carboxylic acid chloride with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones, exhibit inhibitory activity against mammalian alkaline phosphatases (Miliutina et al., 2016).

Stereochemical Synthesis Applications

Chroman-8-carbonyl chloride is used in stereochemical synthesis, specifically in the stereoselective synthesis of 4-dehydroxydiversonol. This process involves palladium-catalyzed domino reactions, such as the domino Wacker-Heck and domino Wacker-carbonylation, for forming the central chroman moiety (Tietze et al., 2008).

Reactivity and Selectivity Modulation in Arylation

The introduction of an aryl chloride substituent, like chroman-8-carbonyl chloride, can modify the selectivity of palladium-catalyzed direct arylation to yield alternative regioisomeric products. This modification can also enhance reactivity in cases where low reactivity is typically observed, offering a strategic advantage due to the easy introduction and versatile subsequent transformations of the C-Cl functional group (Liégault et al., 2010).

Catalysis in Membrane Science

Chroman-8-carbonyl chloride is potentially involved in the modification of Pebax 1657 with ionic liquids, influencing the formation of Carbon-Carbon bonds in mixed matrix membranes (MMMs). This modification improves gas separation performance, particularly in the separation of CO2 from CH4, N2, and H2 (Jomekian et al., 2017).

Applications in Green Chemistry and Organic Transformations

Catalysis in Carbonyl Protection

Chroman-8-carbonyl chloride can be a part of the catalytic system that efficiently catalyzes the protection of carbonyls to 1,3-dioxolanes and 1,3-dioxanes under solvent-free conditions at room temperature. Such catalytic systems are significant for the development of benign procedures for acetalization of carbonyl compounds (Duan et al., 2006).

Catalytic Synthesis of Chromanes

Chroman-8-carbonyl chloride is involved in the Pd(II)-catalyzed intramolecular carbonylative cyclization reaction of aryl alkenes and aryl alkenols for the synthesis of chromanes. This process is highly regio- and stereoselective, offering a mild condition approach for generating chromane-type esters and lactones (Li et al., 2015).

Safety And Hazards

Chroman-8-carbonyl chloride is a corrosive material . It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water .

properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYLUAYKWAEQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573162
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-8-carbonyl chloride

CAS RN

1034566-09-0
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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